Beryllium hydride

Description

Historical Trajectories and Seminal Investigations in Beryllium Hydride Chemistry

The journey of this compound's synthesis and characterization began in 1951, when it was first successfully prepared by treating dimethylberyllium (B1605263) (Be(CH3)2) with lithium aluminium hydride (LiAlH4). ereztech.comnih.gov Subsequent efforts focused on achieving higher purity forms of BeH2. Purer samples were later obtained through the pyrolysis of di-tert-butylberyllium (Be(C[CH3]3)2) at approximately 210°C. ereztech.comnih.gov A particularly effective route for synthesizing highly pure this compound involves the reaction of triphenylphosphine (B44618) (PPh3) with beryllium borohydride (B1222165) (Be(BH4)2). ereztech.comnih.gov

Early investigations into this compound chemistry were marked by challenges, particularly in synthesizing pure crystalline forms. Researchers initially managed to produce a high-purity amorphous form of BeH2, characterized by long chains of repeating BeH2 monomer units. americanelements.com A significant breakthrough occurred in 1978 when G. J. Brendel and colleagues developed a process to synthesize high-purity crystalline BeH2. This was achieved through the high-pressure compaction-fusion of amorphous BeH2, catalyzed by lithium. americanelements.comnih.gov Despite these advancements, early literature exhibited discrepancies in accurately determining and distinguishing the true crystal structure of solid BeH2. nih.gov

Theoretical and Practical Significance of this compound Systems

The theoretical and practical significance of this compound systems is multifaceted, stemming from its distinctive electronic structure and promising material properties.

Theoretical Significance

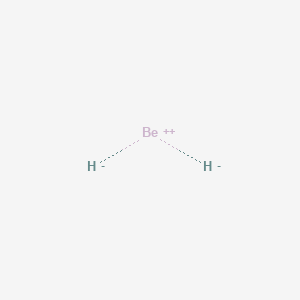

From a theoretical perspective, this compound is an electron-deficient molecule, meaning it does not adhere to the octet rule, possessing only four valence electrons. nih.gov In its gaseous form, BeH2 exhibits a linear geometry, with hydrogen atoms positioned 180 degrees apart to maximize separation. nih.govwikipedia.org Unlike the ionically bonded hydrides of heavier Group 2 elements, this compound is characterized by covalent bonding. ereztech.com

The structure of crystalline BeH2 has been described as a three-dimensional array of tetrahedral BeH4 molecules, rather than the previously hypothesized BeH2 chains. nih.gov Alternatively, it can be viewed as an electron-deficient molecule featuring hydrogen bridges between beryllium atoms (BeH2Be). nih.gov Extensive theoretical investigations have been conducted on the structural, cohesive, and electronic properties of beryllium and this compound nanoparticles and nanocrystals, often employing advanced computational methods such as density functional theory (DFT) and coupled cluster CCSD(T) theory. nih.govnih.gov

Recent theoretical frontiers include the prediction of two-dimensional (2D) forms of this compound, specifically α-BeH2 and β-BeH2 monolayers. These monolayers are considered isoelectronic with graphene, suggesting their theoretical feasibility and experimental potential. nih.govuni.lu These novel 2D structures are predicted to possess unique multicenter delocalized Be-H bonds, including three-center-two-electron (3c-2e) bonds in α-BeH2 and four-center-two-electron (4c-2e) bonds in β-BeH2, contributing to their high structural stabilities. nih.govuni.lu Quantum chemical studies have also explored the stability, reactivity, electronic structure, and spectroscopic parameters of this compound oligomers, particularly for hydrogen storage applications. nih.govamericanelements.com

Practical Significance

This compound holds considerable practical significance, primarily due to its high hydrogen storage capacity, which ranges from 18.2 to 18.3 weight percent. ereztech.comnih.govnih.gov This characteristic makes it a compelling candidate for various high-energy applications. Historically, BeH2 has been considered as a potential high-energy fuel for rocket engines and as a moderator or reflector for nuclear reactors. chemistrylearner.comereztech.comnih.govamericanelements.comcenmed.comfishersci.fi Its small mass and large hydrogen-to-metal mass ratio further enhance its appeal in these fields. fishersci.fi

Beyond its role as a fuel, this compound also serves as a precursor for the synthesis of other beryllium compounds, such as beryllium oxide (BeO) and beryllium nitride (Be3N2). chemistrylearner.com The predicted 2D forms of BeH2 monolayers are also considered promising hydrogen storage materials, owing to their moderate hydrogen desorption temperature of approximately 250 °C. nih.gov Furthermore, research into lithium-beryllium hydrides has demonstrated their capacity for high reversible hydrogen storage, exceeding 8 weight percent. nih.gov

The following table summarizes some key properties of this compound:

| Property | Value | Source |

| Molecular Weight | 11.026 g/mol chemistrylearner.com, 11.02806 g/mol wikipedia.org | chemistrylearner.comwikipedia.org |

| Appearance | White solid ereztech.comnih.gov, Colorless solid chemistrylearner.com | chemistrylearner.comereztech.comnih.gov |

| Density | 0.755 g/cm³ nih.gov, 0.78 g/cm³ (crystalline) chemistrylearner.comereztech.com | chemistrylearner.comereztech.comnih.gov |

| Melting Point (Decomposes) | 250 °C (523 K) ereztech.com | ereztech.com |

| Hydrogen Storage Capacity | 18.2 wt% nih.gov, 18.3 wt% ereztech.comnih.gov | ereztech.comnih.govnih.gov |

| Solubility | Insoluble in diethyl ether, toluene (B28343) ereztech.comnih.gov | ereztech.comnih.gov |

Current Research Frontiers and Challenges in this compound Science

Current research in this compound science is pushing the boundaries of its synthesis, characterization, and potential applications, while simultaneously addressing inherent challenges.

Current Research Frontiers

A significant frontier involves the synthesis and characterization of new forms of this compound, such as the predicted α-BeH2 and β-BeH2 monolayers. These 2D materials, isoelectronic with graphene, are being explored for their unique bonding characteristics and potential in advanced materials science. nih.govuni.lu The investigation into anionic this compound dimers, featuring dynamic [Be2H3] clusters, represents another active area, revealing novel synthetic pathways and fundamental chemical insights into this often-unexplored territory of metal-hydride chemistry. wikipedia.org

Beyond solid-state forms, research extends to the study of this compound ions, such as BeH+ and BeD+, which are relevant to understanding astrochemical environments and the corrosion chemistry within thermonuclear fusion reactors. wikipedia.org Furthermore, theoretical studies are exploring ternary actinium beryllium hydrides, predicting their potential for high-temperature superconductivity at lower pressures, which could circumvent the extreme pressure requirements typically associated with such materials. americanelements.com The development of this compound nanoparticles and nanoclusters is also a key area, driven by their large surface-to-volume ratios, which are advantageous for optimizing hydrogen storage capabilities. nih.gov

Challenges

Despite the promising avenues of research, several significant challenges impede the widespread application and study of this compound. A primary concern is its high toxicity and reactivity, which necessitate specialized equipment and stringent handling procedures during synthesis and experimentation. chemistrylearner.comereztech.com This inherent hazardous nature has historically limited its commercial exploitation. nih.gov

The complexity of synthesizing highly pure crystalline this compound remains a challenge, as evidenced by early difficulties in its production. americanelements.com Furthermore, there have been historical discrepancies in accurately determining its precise crystal structure. nih.gov For applications in environments with continuous radiation exposure, such as nuclear reactors, the stability of this compound is a critical concern. Its largely covalent nature suggests it may not recover from radiation damage as effectively as more ionic compounds. atamanchemicals.com Finally, the accurate quantification of beryllium, including in its hydride form, at ultra-trace levels presents analytical challenges due to its resonance nature and high first ionization potential, requiring careful calibration and spectral analysis. wikidata.org

Structure

2D Structure

Properties

CAS No. |

7787-52-2 |

|---|---|

Molecular Formula |

BeH2 |

Molecular Weight |

11.028 g/mol |

IUPAC Name |

beryllium;hydride |

InChI |

InChI=1S/Be.2H/q+2;2*-1 |

InChI Key |

NCSRVYQXJFODNH-UHFFFAOYSA-N |

SMILES |

[H-].[H-].[Be+2] |

Canonical SMILES |

[H-].[H-].[Be+2] |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of Beryllium Hydride Systems

Precursor-Based Synthetic Routes to Beryllium Hydride and Its Derivatives

The majority of synthetic approaches to this compound rely on the transformation of pre-formed beryllium-containing compounds. These precursor-based routes offer greater control over the purity and form of the final product.

Organometallic Precursor Decomposition Pathways

The thermal decomposition, or pyrolysis, of organoberyllium compounds stands as a primary method for producing this compound. A notable example is the pyrolysis of di-tert-butylberyllium ((C(CH₃)₃)₂Be) at approximately 210°C, which yields a purer form of BeH₂. wikipedia.org This process involves the elimination of 2-methylpropene. thieme-connect.de The decomposition can be conducted in an inert solvent, such as a high-boiling hydrocarbon, to facilitate the reaction and the removal of byproducts. google.comiaea.org Vapor-phase pyrolysis of beryllium dialkyls, where each alkyl radical contains two to five carbon atoms, at reduced pressures (1 to 45 mmHg) is another effective method for producing high-purity this compound. google.com

The pyrolysis of di-tert-butylberyllium etherate in an inert solvent at temperatures between 100°C and 200°C also produces this compound. google.comiaea.org However, the removal of ether and hydrocarbon residues from the resulting product can be challenging. iaea.orgiaea.org The continuous thermal decomposition of a di-tert-butylberyllium ethyl ether complex in a boiling hydrocarbon has also been reported as a preparative method. echemi.com

It's important to note that the pyrolysis of other organoberyllium compounds, such as diethylberyllium, can lead to a mixture of products, including ethane (B1197151) and ethene, alongside this compound. thieme-connect.de The stability of the organoberyllium precursor plays a crucial role in the outcome of the pyrolysis. For instance, di-tert-butylberyllium is known to be less thermally stable than dimethylberyllium (B1605263) and diphenylberyllium. thieme-connect.de

Table 1: Pyrolysis of Organometallic Precursors for this compound Synthesis

| Precursor | Temperature (°C) | Key Byproducts | Purity of BeH₂ | Reference |

|---|---|---|---|---|

| Di-tert-butylberyllium | ~210 | 2-methylpropene | High | wikipedia.org |

| Di-tert-butylberyllium etherate | 100-200 | Ether, hydrocarbons | Variable | google.comiaea.org |

| Diethylberyllium | 190-200 | Ethane, ethene | Lower | thieme-connect.de |

| Beryllium dialkyls (vapor phase) | 180-260 | Alkenes | High | google.com |

Reductive Elimination Strategies

Reductive elimination is a fundamental reaction in organometallic chemistry where two cisoidal ligands on a metal center are eliminated to form a new molecule, with the metal center's oxidation state decreasing. ksu.edu.sanumberanalytics.com A highly effective route to pure this compound involves the reaction of beryllium borohydride (B1222165) (Be(BH₄)₂) with triphenylphosphine (B44618) (PPh₃). wikipedia.orgwikipedia.org In this reaction, triphenylphosphine acts as a BH₃-extracting agent, leading to the formation of this compound and triphenylphosphine-borane (Ph₃PBH₃). wikipedia.orgiaea.org The this compound can then be separated from the by-product by extraction with benzene. iaea.orgiaea.org This method is noted for producing BeH₂ with a purity of up to 99 weight percent. iaea.orgiaea.org

The reaction is typically carried out at elevated temperatures, around 180°C. wikipedia.org The initial intention of reacting beryllium borohydride etherate with triphenylphosphine was to prepare a solid mono-Lewis base adduct, but it unexpectedly led to the formation of pure BeH₂. iaea.orgiaea.org

Ligand Exchange and Hydride Transfer Reactions

Ligand exchange and hydride transfer reactions provide alternative pathways to this compound. One of the earliest syntheses of BeH₂, reported in 1951, involved the treatment of dimethylberyllium (Be(CH₃)₂) with lithium aluminum hydride (LiAlH₄). wikipedia.org Similarly, beryllium chloride can be reacted with lithium aluminum hydride in ether to produce this compound, although complete removal of the solvent from the resulting white powder is difficult. chemicalbook.com

Another approach involves the reaction of beryllium halides with other metal hydrides. For example, methylthis compound has been synthesized from methylberyllium bromide and lithium hydride. thieme-connect.de Hydride transfer reactions are a broad class of reactions where a hydride ion is transferred from one molecule to another. acs.orgyale.edu In the context of this compound synthesis, this often involves the reaction of a beryllium compound with a main group metal hydride. wikipedia.orgrsc.org For instance, the reaction of beryllium chloride with lithium hydride is a potential route, though direct synthesis is challenging. vedantu.com

Direct Synthesis Approaches and Their Limitations

Unlike the heavier alkaline earth metals, beryllium does not react directly with hydrogen to form this compound. wikipedia.orgvedantu.com This lack of reactivity is attributed to beryllium's low oxidation potential, making it unable to donate electrons to hydrogen for its reduction. vedantu.com Attempts to synthesize this compound directly from the elements, even under conditions of grinding beryllium metal while subjected to heat and pressure, have been unsuccessful. osti.gov This inherent limitation necessitates the use of the indirect, precursor-based methods described above.

High-Pressure and High-Temperature Fabrication of Crystalline this compound Phases

Amorphous this compound, the common form produced by chemical synthesis, can be converted into a crystalline form under high pressure and temperature. osti.gov The transformation of amorphous BeH₂ to a crystalline phase requires pressures of at least 2.75 kbar at 200°C or temperatures exceeding 130°C at 6.2 kbar. researchgate.net This process is often catalyzed by the presence of a small amount (0.5-2.5 mol%) of lithium hydride. wikipedia.orgresearchgate.net The resulting crystalline this compound has a higher density (approximately 0.78 g/cm³) compared to the amorphous form (~0.65 g/cm³). echemi.comwikipedia.org

A hexagonal crystalline form was initially reported, but more recent investigations have identified a body-centered orthorhombic unit cell for crystalline BeH₂. wikipedia.org This structure consists of a network of corner-sharing BeH₄ tetrahedra. osti.govwikipedia.org

The use of a diamond anvil cell (DAC) allows for the synthesis and in-situ characterization of materials at extreme pressures. wikipedia.org This technique has been employed to synthesize this compound by heating a metallic beryllium foil in a hydrogen medium at high pressure using a YAG laser. researchgate.net Theoretical studies predict a series of pressure-induced structural transformations for BeH₂ at very high pressures (up to 400 GPa), with some high-pressure phases predicted to be metallic and potentially superconducting. researchgate.netscispace.com

Table 2: High-Pressure Synthesis of Crystalline BeH₂

| Starting Material | Pressure | Temperature | Catalyst | Resulting Phase | Reference |

|---|---|---|---|---|---|

| Amorphous BeH₂ | >2.75 kbar | 200°C | 0.5-2.5% LiH | Crystalline | researchgate.net |

| Amorphous BeH₂ | 6.2 kbar | >130°C | 0.5-2.5% LiH | Crystalline | researchgate.net |

| Beryllium foil + H₂ | High Pressure | High (YAG laser) | None | Crystalline | researchgate.net |

Synthesis of Anionic Beryllium Polyhydride Complexes

While neutral this compound is the most studied, research has more recently explored the synthesis of anionic beryllium polyhydride complexes. These species are of fundamental interest in understanding the bonding capabilities of beryllium. The synthesis of an anionic this compound dimer, [LBe(μ-H)₃BeL]⁻ (where L* is a bulky amido ligand), has been achieved through the reaction of an amido beryllium bromide complex with a hydride source. rsc.org This complex features a [Be₂H₃]⁻ core with a remarkably short distance between the two beryllium atoms, a result of hydride bridging rather than a direct Be-Be bond. rsc.orgrsc.orgnih.gov

The formation of such anionic complexes demonstrates that by carefully selecting the supporting ligands, it is possible to generate and stabilize unusual this compound species. rsc.org Theoretical studies have also explored the possibility of forming novel lithium beryllium hydrides, such as LiBe₂H₅ and LiBeH₅, under high pressures, which are predicted to have high hydrogen storage capacities. researchgate.net

Facile Synthetic Routes to [Be₂H₃]⁻ Cluster Cores

The synthesis of anionic this compound clusters, specifically those containing the [Be₂H₃]⁻ core, has been achieved through a facile synthetic route involving the reaction of a bulky amido-beryllium bromide complex with a lithium-based hydride source. This method has been demonstrated to produce a stable, crystalline anionic this compound dimer. wikipedia.org

The synthesis commences with the preparation of a monomeric amido-beryllium bromide complex, [LBeBr], where L represents a sterically demanding monodentate amido ligand such as [(iPr₃Si)(Dipp)N]⁻ (Dipp = 2,6-iPr₂C₆H₃). The reaction of this bromide complex with lithium tri-sec-butylborohydride, [Li(HBˢBu₃)], in a heptane (B126788) solution leads to the formation of the anionic hydride complex, [LBe(μ-H)₃BeL]⁻. rsc.orgrsc.org The reaction proceeds at room temperature over a period of 24 hours, yielding large, colorless crystals of the product. wikipedia.org

Initially, the intended target of this synthetic approach was the neutral, low-coordinate this compound, [LBeH]. However, the reaction yielded the anionic dimeric species [LBe(μ-H)₃BeL*]⁻, which features a triply hydride-bridged [Be₂H₃]⁻ core. rsc.org This outcome suggests a rapid subsequent reaction following the initial formation of the neutral hydride.

A notable aspect of this synthesis is the formation of the anionic cluster even when a sub-stoichiometric quantity of the hydride reagent is utilized, albeit in lower yields. rsc.org The resulting crystalline product incorporates a counterion derived from the lithium salts present in the reaction mixture, such as [(THF)₃·Li(μ-Br)Li·(THF)₃]⁺. wikipedia.org This synthetic methodology provides a direct and accessible route to discrete this compound cluster cores. wikipedia.org

| Reagent/Product | Chemical Formula/Structure | Role in Synthesis |

| Amido-beryllium bromide | [LBeBr] (L = [(iPr₃Si)(Dipp)N]⁻) | Starting material |

| Lithium tri-sec-butylborohydride | [Li(HBˢBu₃)] | Hydride source |

| Anionic this compound dimer | [LBe(μ-H)₃BeL]⁻ | Final product |

| Lithium bromide dication | [(THF)₃·Li(μ-Br)Li·(THF)₃]⁺ | Counterion |

Formal Hydride Delivery Mechanisms in Anionic Complex Formation

The formation of the anionic [Be₂H₃]⁻ cluster core is understood to proceed through a mechanism involving the formal delivery of a hydride ion, [H]⁻, to a neutral amido-beryllium hydride intermediate. rsc.org The initial step in the reaction between the amido-beryllium bromide, [LBeBr], and the hydride source, [Li(HBˢBu₃)], is believed to be a salt metathesis reaction. This would lead to the formation of the targeted neutral this compound complex, [LBeH], and lithium bromide.

However, the neutral [LBeH] species is highly reactive. It is presumed to rapidly react with an additional equivalent of the hydride source, [Li(HBˢBu₃)]. rsc.org This subsequent reaction involves the formal delivery of a hydride anion to the neutral this compound. This process leads to the generation of the anionic beryllium polyhydride complex, [LBe(μ-H)₃BeL*]⁻. rsc.org

Advanced Structural Elucidation and Theoretical Modeling of Beryllium Hydride

Molecular and Oligomeric Architectures of Beryllium Hydride Species

This compound can exist in various forms, from isolated molecules to extended oligomers and clusters, each displaying distinct structural features governed by the coordination environment of the beryllium atom and the nature of Be-H bonding.

In its gaseous, monomeric state, beryllium dihydride (BeH₂) adopts a linear geometry chemicalbook.comwikipedia.orgquora.comyoutube.comguidechem.comfiveable.me. This linearity arises from the sp hybridization of the central beryllium atom, resulting in two sigma bonds with the hydrogen atoms and an absence of lone pairs on the beryllium atom wikipedia.orgquora.comyoutube.comquora.com. The hydrogen atoms are positioned 180° apart, a configuration that minimizes electron-electron repulsion and leads to a stable structure chemicalbook.comquora.comyoutube.comguidechem.comfiveable.me. The Be-H bond length in the gaseous BeH₂ molecule has been experimentally determined to be 133.376 pm wikipedia.organl.gov. This monomeric form is only stable as a dilute gas, typically generated through high-temperature electrical discharge wikipedia.orgquora.comquora.com.

| Parameter | Value |

| Molecular Geometry | Linear |

| Hybridization (Be) | sp |

| H-Be-H Bond Angle | 180° |

| Be-H Bond Length | 133.376 pm |

Upon condensation, unsolvated BeH₂ undergoes spontaneous autopolymerization wikipedia.org. This compound oligomers, represented as (BeH₂)n, are known to form long-chain structures rsc.orgresearchgate.net. Theoretical investigations, including Density Functional Theory (DFT) calculations, have been crucial for understanding the geometry and electronic properties of these oligomers arxiv.orgrsc.orgscribd.comresearchgate.net. For instance, studies have explored clusters of (BeH₂)n where n ranges from 1 to 10 arxiv.orgchemicalbook.com. The optimized structures of these oligomers show terminal and bridge Be-H bond lengths that align with experimental values, approximately 1.33 Å and 1.44 ± 0.04 Å, respectively arxiv.org. The Be-H-Be angles within these oligomers typically range from 84.54° to 85.91° arxiv.org. The computed polymerization energy per BeH₂ unit is approximately 33 kcal/mol researchgate.netacs.org. The stability of these oligomers generally increases with their size, as indicated by higher binding energies arxiv.org. The observation of a series of strong infrared-active parallel Be-H-Be bridge-bond stretching modes in (BeH₂)n polymers suggests the presence of one-dimensional structures researchgate.netacs.org.

| Parameter | Value |

| Terminal Be-H Bond Length | ~1.33 Å |

| Bridge Be-H Bond Length | 1.44 ± 0.04 Å |

| Be-H-Be Angle | 84.54° to 85.91° |

| Polymerization Energy per BeH₂ | ~33 kcal/mol |

Recent research has shed light on anionic this compound clusters, revealing unique structural motifs. An anionic this compound dimer has been successfully synthesized and characterized, featuring a dynamic [Be₂H₃]⁻ cluster at its core rsc.org. This core exhibits an exceptionally short Be⋯Be distance, despite the absence of a formal Be-Be bond rsc.orgresearchgate.net. Instead, the stability of this structure is maintained by three bridging hydride ligands, which form three 3-center-2-electron bonds with the beryllium centers rsc.org. Computational orbital and topological analyses provide critical insights into the electron-sharing nature of the Be-H and H-H interactions within this core rsc.org. The mean Be-H distance in the [Be₂H₃]⁻ core is reported to be around 1.46(2) Å, with the Be-Be distance at approximately 1.843(8) Å rsc.org.

Polymorphism and Crystalline Phases of this compound

This compound typically forms as an amorphous white solid, but it can also exist in various crystalline phases, showcasing its polymorphic nature chemicalbook.comwikipedia.org. These crystalline forms are characterized by extended network structures rather than simple chains.

Crystalline BeH₂ has been reported to consist of a three-dimensional array of tetrahedral BeH₄ units, rather than linear BeH₂ chains arxiv.orgchemicalbook.comwikipedia.org. Early investigations suggested a hexagonal crystalline form, which could be prepared by heating amorphous BeH₂ under pressure chemicalbook.comwikipedia.org. More recent studies have identified the ground-state structure of BeH₂ as body-centered orthorhombic with Ibam symmetry (space group 72) wikipedia.orgrsc.orgaip.orgresearchgate.netresearchgate.netmaterialsproject.org. This structure is composed of a network of corner-sharing BeH₄ tetrahedra chemicalbook.comwikipedia.orgresearchgate.netosti.gov. Each beryllium atom is tetrahedrally coordinated, and each hydrogen atom serves as a doubly bridging ligand wikipedia.org. The Be-H bond distances in the crystalline form are approximately 1.38(2) Å and 1.41(2) Å, with H-Be-H tetrahedral bond angles ranging from 107° to 113°, and the Be-H-Be bond angle around 128° researchgate.net. The unit cell contains 12 BeH₂ molecules, and its theoretical density is 0.755 g/cm³ chemicalbook.comresearchgate.net. Studies on the amorphous form also suggest it is composed of a network of corner-shared tetrahedra chemicalbook.comwikipedia.org.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Ibam (72) |

| Be-H Bond Distances | 1.38(2) Å, 1.41(2) Å |

| H-Be-H Bond Angles | 107° to 113° |

| Be-H-Be Bond Angle | ~128° |

| Molecules per Unit Cell | 12 BeH₂ units |

| Theoretical Density | 0.755 g/cm³ |

This compound exhibits several pressure-induced phase transitions. The ground-state Ibam structure is stable at ambient conditions and functions as an insulator with a band gap of 5.5 eV aip.org. As pressure increases, BeH₂ undergoes a series of transformations. Theoretical studies predict the following sequence of phase transitions: Ibam → P3̄m1 → R3̄m → Cmcm → P4/nmm aip.orgresearchgate.netoup.com. These transitions are predicted to occur at approximately 24 GPa, 139 GPa, 204 GPa, and 349 GPa, respectively aip.org. The P3̄m1 and R3̄m structures are characterized as layered polytypes based on close packings of hydrogen atoms, with beryllium atoms occupying octahedral voids in alternating layers aip.org. These phases are semiconducting aip.org. Further increases in pressure lead to the Cmcm and P4/nmm phases, which contain two-dimensional triangular networks and are predicted to be metallic aip.orgoup.com. The metallization of BeH₂ has been a significant area of interest, with predictions of superconducting transition temperatures (Tc) of 32.1-44.1 K for the Cmcm phase at 250 GPa and 46.1-62.4 K for the P4/nmm phase at 400 GPa aip.orgresearchgate.netoup.com. The Tc for both metallic phases initially increases with pressure, reaching a maximum before subsequently decreasing aip.orgoup.com.

| Initial Phase | Final Phase | Pressure (GPa) | Characteristics |

| Ibam | P3̄m1 | ~24 | Layered polytype, semiconductor |

| P3̄m1 | R3̄m | ~139 | Layered polytype, semiconductor |

| R3̄m | Cmcm | ~204 | 2D triangular network, metallic |

| Cmcm | P4/nmm | ~349 | 2D triangular network, metallic |

Quantum Chemical Investigations of Electronic Structure and Bonding in Beryllium Hydride

First-Principles and Ab Initio Computational Methodologies

First-principles and ab initio computational methodologies are foundational in quantum chemistry, deriving properties directly from fundamental physical laws without empirical parameters. These methods are essential for accurately describing the electronic structure and bonding of chemical compounds like beryllium hydride.

Density Functional Theory (DFT) is a widely utilized first-principles method for electronic structure calculations due to its balance of efficiency and accuracy. It has been extensively applied to investigate the electronic properties of this compound (BeH2) and its oligomers (up to Be10H20). arxiv.orgscribd.com Researchers have employed various DFT functionals, including Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), B3LYP, and B3P86, often in conjunction with plane-wave pseudopotential methods for crystalline forms. arxiv.orgscribd.comacs.orgresearchgate.netresearchgate.net

DFT calculations have been instrumental in determining a range of electronic properties for BeH2. These include total energies, binding energies, structural parameters, and electronic band gaps. arxiv.orgscribd.comacs.org Furthermore, DFT has been used to calculate reactivity and stability indicators such as ionization potential (IP), electron affinity (EA), chemical potential (µ), hardness (η), softness (S), and polarizabilities (α). arxiv.orgscribd.com For instance, the B3LYP/6-31G* level of approximation has been used for geometry optimizations of BeH2 oligomers. acs.orgumn.edu While DFT offers a computationally efficient approach, its accuracy for certain properties, such as ionization potentials, can be less precise compared to Hartree-Fock, though the differences tend to be consistent across similar compounds. arxiv.org

Beyond the mean-field approximation of Hartree-Fock (HF) theory, post-Hartree-Fock methods are crucial for accurately incorporating electron correlation effects, which are vital for a precise description of molecular systems. arxiv.orgpku.edu.cn These methods systematically account for the instantaneous interactions between electrons.

For this compound and its related systems, several high-level ab initio methods have been applied:

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock approach that captures a significant portion (around 90%) of the correlation energy and has been implemented for periodic systems. arxiv.orgresearchgate.net It has been used to study electron correlation contributions to properties like cohesive and polymerization energies in this compound polymers. arxiv.org

Coupled-Cluster Singles, Doubles, and (Perturbative) Triples (CCSD(T)): CCSD(T) is considered a "gold standard" in quantum chemistry for its high accuracy. It has been employed to evaluate ground state properties and electron correlation effects, such as static dipole polarizability, in polymeric this compound chains, showing an increase of 8-12% for longitudinal polarizability compared to HF values. acs.orgarxiv.orgresearchgate.net

Multireference Configuration Interaction (MRCI): The internally contracted MRCI (icMRCI) method, often with the Davidson correction (+Q), is utilized for systems where a single reference wave function is insufficient, such as the BeH2 system in excited states or near dissociation. frontiersin.org This method allows for a more accurate description of potential energy surfaces. frontiersin.org

Full Configuration Interaction (FCI): While computationally very expensive and practical only for small molecules and small basis sets, Full Configuration Interaction (FCI) provides the exact solution within a given basis set and serves as a benchmark for other correlated methods. pku.edu.cnresearchgate.net

These advanced methods are essential for obtaining highly accurate predictions of properties like equilibrium geometries, cohesive energies, and polymerization energies, particularly when comparing with experimental data or assessing the performance of more approximate methods like DFT. arxiv.orgresearchgate.net

The choice of basis set is a critical factor in quantum chemical calculations, directly influencing the accuracy and computational cost of predictions for this compound. A basis set is a collection of mathematical functions used to represent the electronic wave function within methods like Hartree-Fock or Density Functional Theory. uniovi.eswikipedia.org

For BeH2 and its oligomers, various Gaussian-type orbital basis sets have been employed, including 6-31+G, 6-311++G , 6-31G*, 6-311G, 6-311G**, and more extended versions like aug-cc-pV5Z. arxiv.orgacs.orgarxiv.orgfrontiersin.orgstackexchange.com The size and type of the basis set can significantly affect calculated properties. For instance, studies on this compound oligomers have shown that increasing the basis set size can influence calculated bond angles and total energies. arxiv.orgacs.org For the static dipole polarizability of polymeric this compound, the addition of diffuse functions has been shown to have a notable effect on perpendicular and transversal components. acs.org

The selection of an appropriate basis set involves a balance between achieving sufficient accuracy and managing computational resources. While larger basis sets generally lead to more accurate results, they also incur significantly higher computational costs. uniovi.es

Electronic Band Structure and Density of States Analysis

The electronic band structure and density of states (DOS) are fundamental concepts in condensed matter physics, providing crucial information about the electronic properties of solid materials, including their conductivity and optical behavior. For this compound, these analyses reveal its insulating nature and the contributions of different atomic orbitals to its electronic bands.

In crystalline this compound (BeH2), detailed analysis of the electronic band structure and density of states reveals the composition of its valence and conduction bands. The valence band, which is the highest energy band occupied by electrons at absolute zero temperature, is primarily composed of Be-2p states and H-1s states. arxiv.orgscribd.com This indicates significant orbital overlap and participation from both beryllium and hydrogen atoms in the bonding within this energy region.

A direct band gap occurs when the minimum of the conduction band and the maximum of the valence band are located at the same point in the Brillouin zone, allowing for direct electron transitions with photons. rsc.org Computational studies have provided specific values for the direct band gap of crystalline BeH2. Using Density Functional Theory (DFT) with different approximations, the direct band gap along the Γ-Γ direction has been calculated:

Local Density Approximation (LDA): 5.51 eV arxiv.orgscribd.com

Generalized Gradient Approximation (GGA): 5.58 eV arxiv.orgscribd.com

The observed band gap value for crystalline BeH2 is comparable to that of this compound oligomers. arxiv.org Experimentally, the band gap of BeH2 has been reported to be approximately 5.5 eV at ambient conditions. uspex-team.org

Beyond bulk crystalline BeH2, theoretical investigations have explored two-dimensional this compound sheets, namely α-BeH2 and β-BeH2 monolayers. These monolayers also exhibit wide band gaps:

α-BeH2: 4.68 eV (indirect band gap) rsc.orgrsc.org

β-BeH2: 4.88 eV (direct band gap) rsc.orgrsc.org

The α-BeH2 monolayer shows an indirect band gap, with the valence band maximum (VBM) at the M point and the conduction band minimum (CBM) along the Γ-X line. rsc.orgrsc.org In contrast, β-BeH2 is a direct band gap semiconductor, with both VBM and CBM located at the same symmetric point along the Γ-M line. rsc.orgrsc.org High-pressure studies indicate that BeH2 remains insulating up to 100 GPa, with its band gap decreasing as pressure increases, eventually reaching a metallic state through phase transitions at higher pressures (e.g., ~202 GPa for the R-3m to Cmcm transition). uspex-team.orgaip.org

Table 1: DFT Calculated Band Gaps for Crystalline BeH2

| DFT Approximation | Direct Band Gap (eV) | Reference |

| LDA | 5.51 | arxiv.orgscribd.com |

| GGA | 5.58 | arxiv.orgscribd.com |

Table 2: Band Gaps for BeH2 Monolayers

| Monolayer Type | Band Gap (eV) | Band Gap Type | Reference |

| α-BeH2 | 4.68 | Indirect | rsc.orgrsc.org |

| β-BeH2 | 4.88 | Direct | rsc.orgrsc.org |

Table 3: Electron Correlation Effects on Static Dipole Polarizability (per unit cell) of Polymeric this compound Chain

| Method | Longitudinal Polarizability Increase (%) (vs. HF) | Average Polarizability Increase (%) (vs. HF) | Reference |

| CCSD(T) | 8-12 | 5-8 | acs.org |

Bonding Nature and Electron Localization in this compound

The bonding in this compound is a complex interplay of covalent and ionic characteristics, often involving multi-center interactions due to beryllium's electron deficiency. arxiv.orgresearchgate.net

Hybrid Orbital Contributions and Covalent Character of Be-H Bonds

In the linear BeH2 molecule, the beryllium atom undergoes sp hybridization. This involves the mixing of one 2s orbital and one 2p orbital from beryllium to form two equivalent sp hybrid orbitals. libretexts.orgck12.org Each of these singly occupied sp hybrid orbitals then overlaps with the singly occupied 1s orbital of a hydrogen atom, forming two equivalent Be-H bonds. libretexts.org This sp hybridization explains the linear geometry of BeH2 and the energetic equivalence of its Be-H bonds. libretexts.org

The Be-H bond in BeH2 exhibits a mixed covalent/ionic character. researchgate.net The covalent aspect is primarily attributed to the hybridization of H 1s and Be 2p states, while the ionic character stems from charge transfer from Be 2s to H 1s atomic orbitals. researchgate.net Studies indicate that the Be-H bonds have a bond population of approximately 0.55, suggesting an equal contribution of ionic and covalent character. arxiv.orgscribd.com

Three-Center-Two-Electron (3c-2e) Bonding Interactions

Electron-deficient compounds like this compound often exhibit peculiar bonding arrangements, including three-center-two-electron (3c-2e) bonds. mdpi.com In the dimeric form of this compound (Be2H4), two Be atoms and two bridging H atoms share a total of four electrons, resulting in two 3c-2e "banana" bonds. rsc.orgrsc.org These bonds are also observed in the α-BeH2 monolayer, where the bonding within the Be-H-Be ring is confirmed to be a 3c-2e bond with an occupation number of approximately 1.94 electrons. rsc.org These multicenter delocalized bonds contribute significantly to the high structural stability of this compound systems. rsc.orgrsc.org

Mulliken Population Analysis and Charge Density Distributions

Mulliken population analysis is a widely used method to quantify electron distribution within a molecule. arxiv.orgscribd.com For crystalline BeH2, the charges of beryllium and hydrogen atoms have been calculated, revealing that hydrogen atoms generally possess negative Mulliken atomic charges, while beryllium atoms have positive charges. arxiv.orgscribd.com Specifically, charges for H(1), H(2), Be(1), and Be(2) atoms in crystalline BeH2 were calculated to be -0.23, -0.24, +0.50, and +0.45 e, respectively. arxiv.orgscribd.com This suggests an electronegative nature of hydrogen atoms towards beryllium atoms. arxiv.orgscribd.com The charge density around the hydrogen atom is found to be higher compared to the beryllium atom, with the shape of the charge density around hydrogen atoms slightly deformed towards beryllium atoms, further supporting the mixed ionic and covalent character of Be-H bonds. arxiv.orgscribd.com

The following table summarizes typical Mulliken charge distributions for crystalline BeH2:

| Atom Type | Mulliken Charge (e) |

| H(1) | -0.23 |

| H(2) | -0.24 |

| Be(1) | +0.50 |

| Be(2) | +0.45 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by R.F.W. Bader, is a topological approach that analyzes the molecular electron density, ρ(r), to define atomic regions and characterize bonding interactions. scirp.orgcsic.esaip.org QTAIM identifies bond critical points (BCPs) as first-order saddle points in the electron density, which are commonly associated with the existence of a bonding interaction. csic.es This method provides insights into the concentrations and depletions of charge density, charge transference fluxes, and the local virial theorem of electronic density to quantify kinetic and potential energies along bonds. scirp.orgresearchgate.netscirp.org For this compound complexes, QTAIM analysis has been used to understand hydride bonds and the nature of interactions with other species, confirming the importance of both electrostatic and covalent contributions in Be-bonds. uniovi.esacs.org

Electron Localization Function (ELF) and Noncovalent Interaction (NCI) Plot Analysis

The Electron Localization Function (ELF) is a powerful tool for analyzing electron distribution, allowing the identification of regions of localized electrons, such as core electrons, lone pairs, and bonding interactions. mdpi.comcsic.esresearchgate.netacs.org Monosynaptic basins in ELF plots are typically associated with core and lone pair electrons, while disynaptic or polysynaptic basins correspond to two-center or multi-center bonding interactions. mdpi.comcsic.es For beryllium hydrides, ELF analysis has shown trisynaptic Be-H-Be basins with a population of two electrons, consistent with 3c-2e bonding. mdpi.com

Noncovalent Interaction (NCI) plots, often used in conjunction with ELF and QTAIM, visualize regions of low reduced density gradient and low density values, which are characteristic of noncovalent interactions. mdpi.comcsic.esresearchgate.netcsic.esjussieu.fr These plots provide a 3D representation of interactions, using a color code to distinguish between repulsive (red), weakly attractive/repulsive (green), and strongly attractive (blue) interactions. mdpi.comresearchgate.net Together, ELF and NCI plot analyses offer a comprehensive view of both strong covalent and weaker noncovalent interactions within this compound systems. jussieu.fr

Frontier Molecular Orbital Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a fundamental concept in understanding chemical reactivity. researchgate.netwikipedia.org It focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. researchgate.netwikipedia.org

For this compound, the stability and reactivity of its oligomers are determined by these frontier molecular orbital energies and their gaps. arxiv.orgscribd.com A larger band gap (ΔE(LUMO-HOMO)) generally indicates higher stability and lower chemical reactivity, while a smaller gap suggests lower stability and higher reactivity, making electron transitions easier. arxiv.org

Key reactivity descriptors derived from FMO theory and quantum chemical calculations include:

Ionization Potential (IP): The energy required to remove an electron from the HOMO. arxiv.orgscribd.com

Electron Affinity (EA): The energy released when an electron is added to the LUMO. arxiv.orgscribd.com

Chemical Potential (µ): A measure of the escaping tendency of electrons from a system. arxiv.orgscribd.com

Hardness (η): Resistance to deformation or polarization of the electron cloud. A large band gap implies high hardness. arxiv.orgscribd.com

Softness (S): The inverse of hardness, indicating the ease of deformation of the electron cloud. arxiv.orgscribd.com

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. arxiv.orgscribd.com

These descriptors provide valuable insights into the electronic structure, stability, and propensity of this compound to participate in chemical reactions. arxiv.orgscribd.com

The following table presents a conceptual overview of the relationship between HOMO-LUMO gap and reactivity:

| HOMO-LUMO Gap | Stability | Reactivity | Electron Transition |

| Large | High | Low | Difficult |

| Small | Low | High | Easy |

HOMO-LUMO Gap Analysis for Stability and Reactivity

The electronic stability and chemical reactivity of a molecule are intimately linked to its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap in extended systems), is a crucial indicator. A larger HOMO-LUMO gap generally signifies higher electronic stability and lower chemical reactivity, as more energy is required for electron excitation or transfer. Conversely, a smaller gap indicates lower stability and higher reactivity, facilitating electron transitions. wikipedia.orgscribd.com

For crystalline this compound (BeH2), first-principles calculations using plane wave pseudopotential density functional methods have determined the direct band gap. Using the Local Density Approximation (LDA), the band gap is calculated to be 5.51 eV, while with the Generalized Gradient Approximation (GGA), it is found to be 5.58 eV. wikipedia.orgarxiv.org These values reflect the insulating nature of crystalline BeH2. researchgate.net

Studies on this compound oligomers (BeH2, Be2H4, ..., Be10H20) reveal that the HOMO-LUMO gap plays a significant role in their relative stabilities. The monomeric BeH2 and odd-numbered oligomers (Be3H5, Be5H10, Be7H14, and Be9H18) exhibit higher stability compared to their even-numbered counterparts (Be2H4, Be4H8, Be6H12, Be8H16, and Be10H20). This enhanced stability in the odd-numbered series is directly correlated with their larger band gap values. wikipedia.orgscribd.comarxiv.org The band gaps of these molecular systems vary with the level of calculation and the size of the molecule, with BeH2 being identified as the most stable among the studied oligomers based on its band gap. arxiv.org

Table 1: Band Gap of Crystalline BeH2

| Calculation Method | Band Gap (eV) |

| LDA | 5.51 |

| GGA | 5.58 |

Ionization Potential and Electron Affinity Derivations

The Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that provide insight into a molecule's ability to donate or accept electrons, respectively, thereby influencing its chemical reactivity. The IP is the minimum energy required to remove an electron from the highest occupied molecular orbital of a gaseous atom or molecule, while the EA is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.orgarxiv.org

For the this compound (BeH2) monomer, the ionization potential has been determined to be 10.82 eV. wikipedia.orgresearchgate.net This value indicates the energy needed to remove an electron from the BeH2 molecule.

Regarding electron affinity, this compound (BeH2) exhibits negative electron affinities, with reported absolute values ranging from 5 to 32 kJ mol−1 (approximately 0.1 to 0.3 eV). nih.gov A negative electron affinity implies that energy is required to attach an electron to the BeH2 molecule, suggesting that the formation of a stable BeH2 anion is energetically unfavorable.

Table 2: Ionization Potential and Electron Affinity of BeH2

| Property | Value (eV) | Comment |

| Ionization Potential | 10.82 | Energy required to remove an electron. wikipedia.orgresearchgate.net |

| Electron Affinity | -0.1 to -0.3 | Energy required to attach an electron (negative value indicates endothermic process). nih.gov |

Chemical Potential, Hardness, and Softness Parameters

In the framework of Conceptual Density Functional Theory (CDFT), chemical potential (μ), chemical hardness (η), and chemical softness (S) are crucial parameters for understanding molecular reactivity and stability. The chemical potential (μ) is defined as the negative of electronegativity and represents the escaping tendency of electrons from a system. It is formally expressed as the first derivative of the electronic energy with respect to the number of electrons at constant external potential. wikipedia.orgumn.edu Chemical hardness (η) measures a molecule's resistance to deformation or charge transfer. It is defined as half of the second derivative of the electronic energy with respect to the number of electrons, or half of the HOMO-LUMO gap in the context of Koopmans' theorem. wikipedia.orgumn.edu A higher hardness value correlates with greater stability. umn.eduuni.lu Chemical softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates a molecule's propensity to undergo changes in its electron distribution. A softer molecule is generally more reactive. wikipedia.orgumn.edu

Quantum chemical studies on this compound oligomers, including BeH2, have involved the calculation of these reactive descriptors using various methods such as Hartree-Fock (HF), B3LYP, and B3P86 with different basis sets. wikipedia.orgscribd.comarxiv.org These calculations have shown that molecules with larger band gaps tend to have higher hardness and lower softness, contributing to their increased stability. wikipedia.orgarxiv.org

The analysis of chemical potential, hardness, and softness parameters, alongside the band gap, consistently indicates that BeH2, Be3H5, Be5H10, Be7H14, and Be9H18 molecules are more stable than Be2H4, Be4H8, Be6H12, Be8H16, and Be10H20. wikipedia.orgscribd.comarxiv.org This aligns with the Principle of Maximum Hardness, which states that systems with higher hardness are generally more stable. umn.eduuni.lu

Spectroscopic Characterization and Vibrational Dynamics of Beryllium Hydride

Infrared (IR) Spectroscopy of Beryllium Hydride Species

Infrared spectroscopy has been a important tool in characterizing the vibrational properties of this compound in its various forms, from the isolated molecule to complex anionic structures.

Vibrational Mode Assignments in Molecular BeH₂

Early studies involving the co-condensation of laser-ablated beryllium atoms with hydrogen in excess neon and argon identified the formation of BeH₂ and its dimer, (BeH₂)₂. researchgate.net The linear, symmetric structure of the gaseous BeH₂ molecule has been confirmed through infrared emission spectroscopy. psu.edu Key vibrational modes for the isolated BeH₂ molecule have been assigned as follows:

Symmetric Stretch (ν₁): This mode is Raman active but not directly observed in the infrared spectrum of the linear BeH₂ molecule due to the lack of a change in the dipole moment. chegg.com However, its frequency has been determined through analysis of hot bands.

Bending Mode (ν₂): The bending vibration has been observed in matrix isolation studies, with frequencies reported at 708.5 cm⁻¹ in a neon matrix and 697.9 cm⁻¹ in an argon matrix. nist.gov A more precise value of 711.48 ± 0.05 cm⁻¹ for the gas phase was determined through the deperturbation analysis of hot bands. aip.org

Antisymmetric Stretch (ν₃): This is a strong, infrared-active mode. It was first detected in the gas phase near 2179 cm⁻¹. psu.eduresearchgate.net More precise measurements have placed the band origin at 2178.86560 cm⁻¹. psu.edu In matrix isolation studies, this mode appears at slightly lower frequencies, such as 2159.1 cm⁻¹ in an argon matrix. nist.gov

The vibrational frequencies of amorphous this compound (a-BeH₂) have also been investigated, showing broader bands corresponding to these fundamental modes. nih.gov For instance, the H-Be-H bending mode in a-BeH₂ is observed in the range of 50-120 meV (approximately 403-968 cm⁻¹), the symmetric Be-H stretching mode between 120-180 meV (approximately 968-1452 cm⁻¹), and the antisymmetric Be-H stretching mode between 200-260 meV (approximately 1613-2097 cm⁻¹). nih.gov

Analysis of Antisymmetric Stretching Modes and Hot Bands

High-resolution infrared emission spectra of gaseous BeH₂ have enabled the detailed analysis of the antisymmetric stretching mode (ν₃) and several associated hot bands. researchgate.netaip.org These hot bands, which involve transitions from excited vibrational states, provide valuable information about the vibrational energy levels and rotational constants of the molecule. aip.org

For example, the analysis of hot bands such as 01¹1 → 01¹0, 02⁰1 → 02⁰0, and 02²1 → 02²0 has been crucial in determining the equilibrium rotational constant (Be) and the equilibrium bond distance (Re) for BeH₂. aip.org The equilibrium bond length was determined to be 1.326407(3) Å. aip.org

Furthermore, perturbations in the rotational structure of the ν₃ band and its hot bands have been observed. aip.org These perturbations arise from interactions, such as Coriolis resonances, with nearby vibrational levels. For instance, the ν₃ vibrational level is close in energy to the 3ν₂ level, leading to localized perturbations. aip.org A deperturbation analysis of these interactions is essential for obtaining accurate spectroscopic constants and understanding the intramolecular dynamics. aip.org Newly assigned vibration-rotation hot bands, such as 03¹ → 03⁰ and 04¹ → 04⁰, have been analyzed, revealing local perturbations by nearby states. aip.org

Beryllium-Hydrogen Stretching Frequencies in Anionic Complexes

The vibrational properties of this compound can be significantly altered when it is part of an anionic complex. In these complexes, the increased electron density on the beryllium center influences the Be-H bond strength and, consequently, its stretching frequency.

For example, in the anionic this compound dimer [L₂Be₂H₃]⁻ (where L is a bulky ligand), the Be-H stretching frequencies are observed as broadened bands in the IR spectrum around 1530-1540 cm⁻¹. rsc.org These values are in good agreement with calculated frequencies of 1542 and 1578 cm⁻¹. rsc.org This represents a significant shift compared to the antisymmetric stretch of molecular BeH₂.

In another example, the terminal this compound complex [tris(3-tert-butylpyrazolyl)hydroborato]this compound, (η³-HB(3-Buᵗpz)₃)BeH, exhibits a Be-H stretching frequency at 1865 cm⁻¹. electronicsandbooks.com Upon deuterium (B1214612) substitution, this frequency shifts to 1410 cm⁻¹, consistent with the expected isotopic effect. electronicsandbooks.com

The table below summarizes the Be-H stretching frequencies for various this compound species.

| Compound/Species | Vibrational Mode | Frequency (cm⁻¹) | State/Matrix |

| Molecular BeH₂ | Antisymmetric Stretch (ν₃) | 2178.87 | Gas |

| Molecular BeH₂ | Antisymmetric Stretch (ν₃) | 2159.1 | Argon Matrix |

| Amorphous BeH₂ | Antisymmetric Stretch | ~1613-2097 | Solid |

| [L*₂Be₂H₃]⁻ | Be-H Stretch | 1530-1540 | Solid |

| (η³-HB(3-Buᵗpz)₃)BeH | Terminal Be-H Stretch | 1865 | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Complexes

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. Both ¹H and ⁹Be NMR have been employed to characterize this compound complexes.

In anionic this compound dimers, the ¹H NMR spectra reveal a single, broadened resonance for the Be-H hydrides at approximately 2.00 ppm in d₈-THF and 2.64 ppm in C₆D₆. rsc.org The broadness of the signal is attributed to the quadrupolar ⁹Be nucleus. rsc.org The significant upfield shift compared to neutral this compound complexes is indicative of the increased shielding of the hydride ligands due to the anionic nature of the complex. rsc.org The observation of a single signal for the three hydride ligands suggests a dynamic [Be₂H₃] core on the NMR timescale. rsc.org

The ⁹Be NMR spectra of these anionic complexes also show a high-field shift compared to neutral species. For instance, a shift of -4.2 ppm is observed for an anionic dimer, which is at the lower end of the typical range for four-coordinate beryllium systems. rsc.org This upfield shift is a result of the increased electron density at the beryllium centers. rsc.org

For the [tris(pyrazolyl)hydroborato]beryllium complexes, ⁹Be NMR spectroscopy has proven to be a suitable tool for characterization. The chemical shifts for the series [η³-HB(3-Buᵗpz)₃]BeX (where X = H, Cl, Br, I, SH) are observed in the range of δ 1-4 ppm. electronicsandbooks.comuni-due.de

The following table presents NMR data for selected this compound complexes.

| Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| [L₂Be₂H₃]⁻ | ¹H | d₈-THF | 2.00 |

| [L₂Be₂H₃]⁻ | ¹H | C₆D₆ | 2.64 |

| [L*₂Be₂H₃]⁻ | ⁹Be | - | -4.2 |

| (η³-HB(3-Buᵗpz)₃)BeH | ¹H | - | Not specified |

| (η³-HB(3-Buᵗpz)₃)BeX | ⁹Be | - | 1-4 |

¹H NMR Chemical Shifts and Quadrupolar Broadening

Solid-state ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound (BeH₂) presents unique challenges and insights. The ¹H chemical shift in metal hydrides is highly sensitive to the electronic environment, particularly the electron density around the proton. In many metal hydrides, the proton resonance is found at high field (lower ppm values), often in the negative ppm range, due to the shielding effect of the electron density localized on the hydrogen atom. ucl.ac.uk For instance, the ¹H NMR resonance for the BeCH proton in a beryllium alkyl complex is observed at a highly shielded value of -1.68 ppm. researchgate.net While specific ¹H NMR data for pure, solid BeH₂ is sparse in readily available literature, theoretical calculations and comparisons with similar hydrides suggest that the hydride protons in BeH₂ would also be significantly shielded. rsc.org

A key feature influencing the ¹H NMR spectra of this compound is quadrupolar broadening. The ¹H nucleus itself is a spin-½ nucleus and does not possess a quadrupole moment. du.ac.in However, it is directly bonded to the ⁹Be nucleus, which has a nuclear spin of I = 3/2 and is therefore a quadrupolar nucleus. du.ac.in The interaction between the electric quadrupole moment of the ⁹Be nucleus and the local electric field gradient (EFG) at its position provides an efficient relaxation mechanism. du.ac.in This rapid quadrupolar relaxation of ⁹Be can lead to significant broadening of the NMR signal of the coupled ¹H nucleus. du.ac.in This phenomenon occurs because the rapid transitions between the ⁹Be spin states effectively decouple it from the proton, but also shorten the lifetime of the proton's spin states, leading to broader lines. The magnitude of this broadening effect is dependent on the symmetry of the electronic environment around the ⁹Be nucleus; lower symmetry results in a larger EFG and more significant broadening. researchgate.netdu.ac.in In disordered or amorphous phases of BeH₂, a distribution of local environments would lead to a distribution of EFG tensors, resulting in inhomogeneously broadened lines. nih.gov

⁹Be NMR Chemical Shifts and Charge Density Correlations

⁹Be NMR spectroscopy is a direct and sensitive probe for characterizing the local structure and bonding in beryllium-containing compounds. researchgate.net The ⁹Be chemical shift (δ) is particularly responsive to changes in the coordination number and the electron density at the beryllium nucleus. researchgate.netnih.gov A clear correlation exists where increased electron density at the beryllium center leads to a more shielded, upfield chemical shift (lower ppm value). researchgate.net

Theoretical studies using Density Functional Theory (DFT) have proven effective in predicting ⁹Be chemical shifts. nih.gov These calculations establish a strong relationship between the calculated magnetic shielding at the beryllium nucleus and the experimentally observed chemical shifts. nih.gov This computational approach allows for the investigation of trends across a series of beryllium complexes. For example, DFT calculations can be used to predict the chemical shifts for structurally characterized complexes where no experimental ⁹Be NMR data exists. nih.gov

The coordination environment significantly impacts the ⁹Be chemical shift. Generally, four-coordinate beryllium complexes exhibit sharper signals (smaller full-width at half-maximum, ω₁/₂) due to the higher symmetry around the quadrupolar ⁹Be nucleus compared to two- or three-coordinate species. researchgate.net While earlier studies suggested distinct chemical shift regions for different coordination numbers, more recent and comprehensive data show some overlap. researchgate.net For instance, extremely broad signals are typical for low-coordinate, electron-poor beryllium centers. researchgate.net

Table 1: Illustrative ⁹Be NMR Chemical Shifts and Linewidths for Beryllium Complexes

| Compound/Species | Coordination | δ (ppm) | Linewidth (ω₁/₂) (Hz) | Notes |

| Central Be in Isomer 1 | Tetra-coordinated | 6.6 | 7.0 | High symmetry environment. researchgate.net |

| Central Be in Isomer 2 | Tetra-coordinated | 5.3 | 5.6 | High symmetry environment. researchgate.net |

| Be(NHBO)₂ | Low-coordinate | +5.1 | 380 | Extremely broad signal typical for electron-poor Be centers. researchgate.net |

Quasielastic Neutron Scattering (QENS) for Hydrogen Mobility Studies

Quasielastic Neutron Scattering (QENS) is a powerful experimental technique uniquely suited for investigating the diffusive and localized motions of hydrogen atoms in materials. rsc.orgresearchgate.net This is due to the exceptionally large incoherent scattering cross-section of hydrogen compared to most other elements, making the QENS signal overwhelmingly sensitive to the self-correlation of hydrogen atoms. aps.org The technique measures the dynamic structure factor, S(Q,E), which provides information about the correlation of particles in both space (via momentum transfer, Q) and time (via energy transfer, E). rsc.org By analyzing the broadening of the elastic peak in the energy spectrum, QENS can quantify dynamic parameters such as diffusion rates, jump lengths, and residence times on timescales from picoseconds to nanoseconds. rsc.org

While specific QENS studies focused exclusively on this compound are not prominent in the reviewed literature, the technique has been extensively applied to other metal hydrides and complex hydrides for hydrogen storage applications. researchgate.net These studies provide a clear framework for how QENS could be used to understand hydrogen mobility in BeH₂. For example, in lanthanum oxyhydrides (LaH₃₋₂ₓOₓ), QENS has been used to identify different types of hydrogen dynamics, including jump diffusion and localized motion between inequivalent sites. aps.org Similarly, in complex hydrides like Li₅MoH₁₁ and Li₆NbH₁₁, QENS revealed the onset of hydrogen relaxation at temperatures above 150 K. aps.org

For this compound, a QENS experiment would be invaluable for characterizing the mobility of hydrogen atoms within the polymer-like, chain-structured lattice of solid BeH₂. Such a study could determine the activation energy for hydrogen diffusion, identify the mechanism of motion (e.g., jumps between adjacent tetrahedral sites), and reveal how temperature affects the dynamics. This information is crucial for understanding the material's properties, particularly concerning hydrogen storage and release.

High-Resolution Visible Spectroscopy of this compound Isotopologues in Plasma Environments

The diatomic molecule this compound (BeH) and its isotopologues, beryllium deuteride (B1239839) (BeD) and beryllium tritide (B1234025) (BeT), are significant species in the plasma-wall interactions of fusion reactors with beryllium-based components, such as the JET tokamak. aip.orgresearchgate.net High-resolution visible emission spectroscopy is a primary diagnostic tool for studying these molecules as they are formed and released from the wall surfaces. ukaea.uk

Research focuses on the A²Π → X²Σ⁺ electronic transition, which produces a characteristic band system in the visible spectrum around 500 nm. aip.org By analyzing the detailed rovibrational structure of this band, scientists can determine the internal energy distributions of the newly formed molecules, which are parameterized by rotational (T_rot) and vibrational (T_vib) temperatures. aip.orgukaea.uk These "temperatures" reflect the population of the different rotational and vibrational energy levels and provide insight into the chemical and physical processes occurring at the plasma-surface interface. aip.org

Studies have shown that these internal energy distributions are sensitive to the local plasma conditions (like electron density and temperature) and the specific hydrogen isotope present in the plasma. aip.orgresearchgate.net For example, in JET experiments with BeD, the rotational temperature was found to decrease by 300 K and the vibrational temperature by 400 K as the integrated edge electron density increased. researchgate.net

To accurately model and interpret the experimental spectra, theoretical models are developed. ukaea.ukucl.ac.uk These models use advanced computational methods to generate potential energy curves for the electronic states, and from these, calculate highly accurate line lists containing transition energies and probabilities (Einstein coefficients) for BeH, BeD, and BeT. ukaea.uk These theoretical spectra can then be fitted to experimental data to extract the rotational and vibrational temperatures. ucl.ac.uk The ExoMol database, for instance, provides extensive line lists for this compound isotopologues based on such calculations. aip.org

Table 2: Representative Rotational and Vibrational Temperatures of BeD in JET Plasma

| Plasma Condition | ΔNₑ (m⁻²) | T_rot Change (K) | T_vib Change (K) |

| Increasing Edge Density | +8 x 10¹⁸ | -300 | -400 |

This table summarizes reported changes in the internal energy distribution parameters for BeD under specific plasma conditions in the JET tokamak. researchgate.net

Reactivity, Reaction Pathways, and Mechanism Elucidation

Thermodynamic and Kinetic Stability of Beryllium Hydride Compounds

The stability of this compound and its isotopologues is a critical factor governing their chemical behavior. Unlike the more ionically bonded hydrides of heavier Group 2 elements, the covalent nature of BeH₂ contributes to its distinct thermodynamic profile. It is considered the least thermally stable among the Group 2 hydrides scribd.com. Computational studies and experimental data provide insight into its dissociation pathways and the kinetics of its reactions.

Quantum-chemical calculations have been employed to investigate the stability and fragmentation of small neutral and charged beryllium deuterides (BeD, BeD₂, and BeD₃) over a temperature range of 0 K to 1000 K nih.govresearchgate.net. Among the species studied, BeD and its cation BeD⁺ are identified as the most stable nih.govresearchgate.net.

The probable dissociation channels for these compounds have been elucidated, revealing key energetic preferences. For instance, beryllium dideuteride (BeD₂) is more likely to decompose into elemental beryllium and a deuterium (B1214612) molecule than to split into a beryllium deuteride (B1239839) radical and a deuterium atom nih.govresearchgate.net. The metastable species BeD₃ and its cation predominantly decompose to form BeD (or BeD⁺) and a D₂ molecule nih.govresearchgate.net.

The standard enthalpies (ΔrH°) and free energies (ΔrG°) of reaction for these dissociation channels provide a quantitative measure of their feasibility.

Table 1: Calculated Dissociation Channels and Energetics for Neutral Beryllium Deuterides at 298.15 K

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |

|---|---|---|

| BeD₂(g) → Be(g) + D₂(g) | -33.9 | -66.5 |

| BeD₂(g) → BeD(g) + D(g) | 260.4 | 224.9 |

| BeD₃(g) → BeD(g) + D₂(g) | -132.8 | -164.7 |

| BeD₃(g) → BeD₂(g) + D(g) | 161.2 | 125.8 |

Data sourced from computational studies. These values represent the relative stability and preferred decomposition pathways.

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions wikipedia.orgox.ac.uk. It postulates a quasi-equilibrium between reactants and an activated complex (the transition state) located at the saddle point of a potential energy surface wikipedia.org. The rate constant (k) is then determined by the concentration of this transition state and the frequency at which it converts to products wikipedia.org.

The fundamental equation of TST is the Eyring equation wikipedia.orgutexas.edu: k = (κ * kBT / h) * e(-ΔG‡ / RT)

Where:

k is the rate constant

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

This theoretical approach has been applied to estimate the reaction rate constants for the formation of beryllium deuteride (BeD) by localizing the relevant transition states and calculating the corresponding activation energies nih.govresearchgate.net. By determining the free energy of activation (ΔG‡), which comprises both enthalpic (ΔH‡) and entropic (ΔS‡) components, TST allows for the prediction of how rapidly a given reaction involving this compound will proceed under specific conditions wikipedia.orgutexas.edu.

Reactions with Lewis Bases and Adduct Formation

The electron-deficient nature of the beryllium center in this compound imparts significant Lewis acidic character wikipedia.org. This allows it to readily react with electron-pair donating ligands (Lewis bases) to form stable adducts wikipedia.org. The formation of these adducts is energetically favorable.

For example, BeH₂ reacts with trimethylamine (N(CH₃)₃), a Lewis base, to form a dimeric adduct where hydride ligands bridge the two beryllium centers wikipedia.orggeometryofmolecules.com.

BeH₂ + N(CH₃)₃ → [BeH₂(N(CH₃)₃)] → ½ [HBe(μ-H)N(CH₃)₃]₂

However, the reaction with a different amine, dimethylamine (HN(CH₃)₂), leads to a different product, a trimeric beryllium diamide, with the evolution of hydrogen gas wikipedia.org. The reaction with the hydride ion (H⁻), acting as a Lewis base from a source like lithium hydride (LiH), results in the sequential formation of the anionic complexes LiBeH₃ and Li₂BeH₄ wikipedia.org.

Table 2: Products of this compound Reactions with Various Lewis Bases

| Lewis Base | Reactant Formula | Product |

|---|---|---|

| Trimethylamine | N(CH₃)₃ | Dimeric adduct with bridging hydrides wikipedia.orggeometryofmolecules.com |

| Dimethylamine | HN(CH₃)₂ | Trimeric beryllium diamide, [Be(N(CH₃)₂)₂]₃, and H₂ wikipedia.org |

Insertion Reactions Involving this compound Bonds

The Be-H bond is susceptible to insertion reactions, a key aspect of its reactivity that has been explored with various unsaturated substrates researchgate.netrsc.orgresearchgate.net. This chemistry complements the well-established insertion reactions of heavier alkaline earth metal hydrides researchgate.netnih.gov.

Recent research has demonstrated the reactivity of amido-beryllium hydride complexes towards carbon monoxide (CO) nih.gov. In these systems, CO undergoes a mono-insertion into the Be-H bond nih.gov. This reaction is significant as it leads to the formation of a rare main-group metal formyl complex rsc.orgnih.gov.

The unique coordination environment provided by a chelating phosphine-appended amido ligand, combined with the small ionic radius of Be²⁺, facilitates the formation of a beryllium formyl complex featuring an ylidic P-COC fragment nih.gov. In this product, the carbon center of the formyl group datively binds to the beryllium atom nih.gov. This reactivity provides valuable insight into the insertion chemistry of the Be-H bond researchgate.netnih.gov.

Computational studies have investigated the mechanism and energetics of the insertion of this compound into the C–N bond of N-heterocyclic carbenes (NHCs), leading to a ring-expansion of the NHC acs.orgacs.orgresearchgate.net. This represents a novel form of reactivity for NHCs acs.org.

The mechanism for the ring insertion of BeH₂ is found to be similar to that of boranes and silanes and consists of three principal steps acs.orgacs.orgresearchgate.net:

Hydrogen Atom Migration: A hydrogen atom migrates from the beryllium center to the carbene carbon atom of the NHC.

Ring Expansion: The C–N bond of the NHC expands, allowing for the insertion of the BeH moiety into the ring structure.

Second Hydrogen Migration: A second hydrogen atom migrates to the carbene carbon.

Plasma-Material Interaction Chemistry of Beryllium Hydrides

The interaction of beryllium and its hydrides with plasma is a critical area of research, particularly for applications in nuclear fusion reactors where beryllium is a candidate for plasma-facing components liverpool.ac.uk. The chemical processes occurring at the plasma-material interface can significantly impact the lifetime of these components and the purity of the plasma.

Chemical-Assisted Physical Sputtering Processes

Physical sputtering is a process where atoms are ejected from a solid surface due to bombardment by energetic particles. In the case of beryllium exposed to a hydrogen plasma, a more complex phenomenon known as chemical-assisted physical sputtering (CAPS) or swift chemical sputtering occurs aalto.fi. This process involves the chemical interaction of incident hydrogenic species (H, D, T) with the beryllium surface, leading to the formation of this compound (BeH, BeD, BeT) molecules, which are then sputtered liverpool.ac.uknih.gov.

Molecular dynamics (MD) simulations have been instrumental in elucidating the mechanisms of CAPS. These simulations show that the sputtering of BeD molecules from a beryllium surface exposed to a deuterium plasma is a significant erosion mechanism researchgate.net. The balance between physical and chemical sputtering is influenced by several factors, including the type of hydrogen isotope, the impact energy, and the incident angle of the plasma particles aalto.fi.

Experimental studies in plasma devices like the JET tokamak have confirmed the presence of BeD molecules in the plasma during deuterium bombardment of beryllium walls, providing strong evidence for the occurrence of CAPS nih.gov. The sputtering yield of beryllium is observed to be dependent on the surface temperature and the flux of incident particles.

Below is a data table summarizing computational findings on the sputtering yields of beryllium and its hydrides under different conditions.

| Incident Ion | Target | Ion Energy (eV) | Surface Temperature (K) | Sputtering Yield (atoms/ion or molecules/ion) |

| D | Be | 5 - 150 | 300 - 1100 | Varies with energy and temperature |

| T | Be | 5 - 150 | 300 - 1100 | Generally higher than for D ions |

| H, D, T | Be-H, Be-D, Be-T | Various | 300 | Sputtering yield increases from H to T |

This table is generated based on findings from molecular dynamics simulations and is intended to be illustrative of the trends observed in computational studies. aalto.firesearchgate.net

Hydrogen Isotope Exchange Mechanisms

Hydrogen isotope exchange on beryllium surfaces is another critical process in plasma-material interactions, particularly for managing the tritium inventory in fusion reactors. This process involves the replacement of one hydrogen isotope adsorbed on or implanted in the beryllium with another isotope from the plasma.

Experiments have shown that isotopic exchange is a promising technique for removing tritium from vessel walls by replacing it with deuterium from a conditioning plasma euro-fusion.org. The main factors determining the efficiency of isotopic exchange are the irradiation fluence and the surface temperature euro-fusion.org.

A 1D Diffusion Trapping Model for Isotopic eXchange (DITMIX) has been developed to understand and predict the behavior of hydrogen isotopes in beryllium. This model solves a system of partial differential equations to compute the time-dependent concentration profiles of dissolved and trapped hydrogen isotopes euro-fusion.org. Comparisons of the model with experimental data from ion beam irradiation of Be:H layers with deuterium ions have shown good agreement, providing a qualitative understanding of the isotope exchange mechanisms euro-fusion.org.

The table below presents illustrative data related to hydrogen isotope exchange experiments.

| Beryllium Sample | Incident Ion | Ion Energy | Fluence (ions/m²) | Surface Temperature | Observations |

| Be:H co-deposit | D⁺ | 100 eV | 1 x 10²¹ | Room Temperature | Significant replacement of H by D in the near-surface region |

| Be:H co-deposit | D⁺ | Various | Various | Varied | Exchange rate is dependent on fluence and temperature |

This table is a representation of typical experimental parameters and observations in hydrogen isotope exchange studies. euro-fusion.org

Hydride Bond Formation and Interactions with Metal Cations

The nature of the chemical bonding in this compound and its interactions with other species, particularly metal cations, are defining features of its chemistry.

Unlike the heavier Group 2 elements which form ionic hydrides, this compound is a covalent compound wikipedia.org. In the solid state, it exists as a polymer, (BeH₂)n, with three-center two-electron (3c-2e) bonds, where a single pair of electrons binds three atoms (two beryllium atoms and one bridging hydrogen atom) wikipedia.org. This electron-deficient bonding is a consequence of beryllium's small size and relatively high electronegativity compared to other alkaline earth metals, which favors the sharing of electrons over their complete transfer to form ions quora.com. In the gaseous phase, BeH₂ exists as a linear monomer with sp hybridization wikipedia.org.

The covalent nature of the Be-H bond means that this compound can act as a source of hydride ions (H⁻) in reactions, although it is less reactive than the ionic hydrides of the alkali metals. It reacts with Lewis bases, such as trimethylamine, to form adducts, demonstrating its Lewis acidic character wikipedia.org.